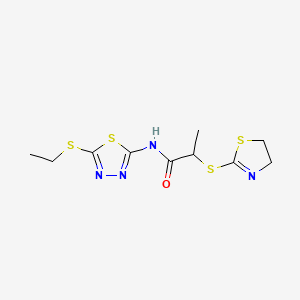
(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C13H12F5NO . It is a derivative of piperidine, a heterocyclic organic compound . The compound has a molecular weight of 275.24 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of a precursor, (4-fluorophenyl){1-[2-(2-bromophenyl)ethyl]piperidin-4-yl}methanone, was reported with a total yield of 40% . The radiosynthesis of [123I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone was performed using a halogen exchange reaction with a yield of 70% .
Molecular Structure Analysis
The molecular structure of “(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone” can be represented by the InChI string: InChI=1S/C13H13F4NO/c14-11-5-3-9(4-6-11)12(19)18-7-1-2-10(8-18)13(15,16)17/h3-6,10H,1-2,7-8H2 . The Canonical SMILES representation is: C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(F)(F)F .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone” include a molecular weight of 275.24 g/mol, a Log P value of 2.52, and a topological polar surface area of 20.3 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Mallesha and Mohana (2014) synthesized a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Compounds from this series exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating potential for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis Methodologies
Research by Zheng Rui (2010) focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, employing piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process achieved a reasonable overall yield, contributing to the methods for preparing similar compounds (Zheng Rui, 2010).
Structural and Thermal Studies
Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations on a derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone. The study provided insights into the molecular structure, stability, and interactions of the compound, highlighting its potential applications in various scientific fields (Karthik et al., 2021).
Anticancer and Antituberculosis Studies
Research on derivatives of piperidin-1-yl methanone, closely related to the query compound, demonstrated significant anticancer and antituberculosis activities. These studies suggest the potential of these derivatives in developing new treatments for these diseases (Mallikarjuna et al., 2014).
Crystal Structure Analysis
The crystal structure of related compounds has been studied to understand the molecular arrangements and interactions. Such studies are crucial for designing new molecules with desired properties (Revathi et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[2-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO/c14-9-5-4-8(7-10(9)15)12(20)19-6-2-1-3-11(19)13(16,17)18/h4-5,7,11H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNUPQOLFKIUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2610943.png)
![N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2610945.png)


![(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2610950.png)

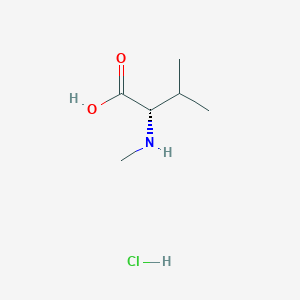
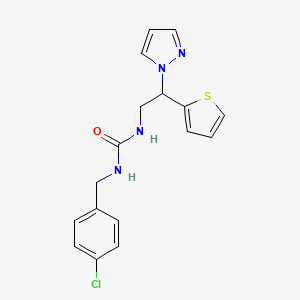
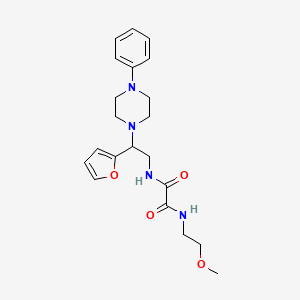
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2610959.png)
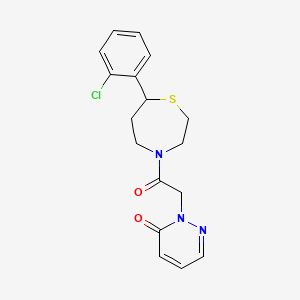
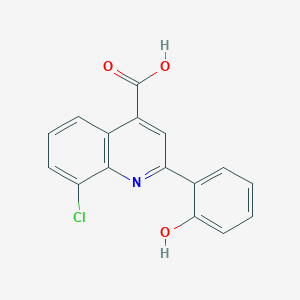
![N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2610963.png)
